molecular formula C21H21BrN2O4 B3862497 3-[(2E)-3-(4-BROMOPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]PROPYL ACETATE

3-[(2E)-3-(4-BROMOPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]PROPYL ACETATE

Cat. No.: B3862497
M. Wt: 445.3 g/mol
InChI Key: QQWXKMYYUMPHMJ-XMHGGMMESA-N
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Description

3-[(2E)-3-(4-BROMOPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]PROPYL ACETATE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and a phenylformamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-3-(4-BROMOPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]PROPYL ACETATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: This step involves the bromination of a phenyl compound to introduce the bromine atom.

    Amidation Reaction: The bromophenyl intermediate undergoes an amidation reaction with phenylformamide to form the phenylformamido group.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-3-(4-BROMOPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]PROPYL ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodophenyl derivatives.

Scientific Research Applications

3-[(2E)-3-(4-BROMOPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]PROPYL ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2E)-3-(4-BROMOPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]PROPYL ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been studied for its inhibitory effects on monoamine oxidase B (MAO-B), which is involved in the degradation of neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2E)-3-(4-BROMOPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]PROPYL ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[[(E)-2-benzamido-3-(4-bromophenyl)prop-2-enoyl]amino]propyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O4/c1-15(25)28-13-5-12-23-21(27)19(14-16-8-10-18(22)11-9-16)24-20(26)17-6-3-2-4-7-17/h2-4,6-11,14H,5,12-13H2,1H3,(H,23,27)(H,24,26)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWXKMYYUMPHMJ-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCNC(=O)C(=CC1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCCCNC(=O)/C(=C\C1=CC=C(C=C1)Br)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(2E)-3-(4-BROMOPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]PROPYL ACETATE
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3-[(2E)-3-(4-BROMOPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]PROPYL ACETATE
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3-[(2E)-3-(4-BROMOPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]PROPYL ACETATE
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3-[(2E)-3-(4-BROMOPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]PROPYL ACETATE
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3-[(2E)-3-(4-BROMOPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]PROPYL ACETATE
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3-[(2E)-3-(4-BROMOPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]PROPYL ACETATE

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